molecular formula C21H24N2O4 B053694 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione CAS No. 119623-72-2

8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione

Cat. No. B053694
M. Wt: 368.4 g/mol
InChI Key: UPTAAVKOIJDMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione, also known as PQQ, is a redox cofactor that plays a crucial role in various biological processes. PQQ is synthesized by several microorganisms, including bacteria, fungi, and plants, and can also be found in various foods, such as kiwi, papaya, and green peppers. In recent years, PQQ has gained significant attention due to its potential applications in scientific research.

Mechanism Of Action

8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione exerts its biological effects through various mechanisms. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione acts as a redox cofactor, which can transfer electrons and participate in various redox reactions. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione also activates various signaling pathways, such as the Nrf2/Keap1 pathway, which can regulate the expression of various antioxidant and detoxification enzymes. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione also modulates the activity of various proteins, such as mitochondrial enzymes and transcription factors.

Biochemical And Physiological Effects

8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has various biochemical and physiological effects. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can increase mitochondrial biogenesis, which can improve energy metabolism and reduce oxidative stress. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can also increase the production of nerve growth factor, which can promote neuronal survival and regeneration. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can also improve cognitive function, reduce inflammation, and enhance immune function.

Advantages And Limitations For Lab Experiments

8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has several advantages for lab experiments. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione is stable and can be easily synthesized or extracted from natural sources. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione is also water-soluble and can be easily administered to cells or animals. However, 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione also has some limitations for lab experiments. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can interact with other redox cofactors and interfere with their activity. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can also have variable effects depending on the experimental conditions and cell types used.

Future Directions

There are several future directions for 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione research. One future direction is to investigate the potential applications of 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione in cancer prevention and treatment. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been shown to have anticancer properties, which can inhibit tumor growth and induce apoptosis. Another future direction is to investigate the potential applications of 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione in metabolic disorders, such as diabetes and obesity. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been shown to improve glucose metabolism and reduce adiposity. Finally, another future direction is to investigate the potential applications of 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione in aging and longevity. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been shown to improve mitochondrial function and extend lifespan in various animal models.

Synthesis Methods

8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione can be synthesized by several methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the reaction of 4,5-diamino-6-hydroxy-2-methylpyrimidine with 2,3,5,6-tetramethyl-1,4-benzoquinone, followed by cyclization and oxidation. Microbial synthesis involves the use of microorganisms, such as Gluconobacter oxydans, to produce 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione through the oxidation of glucose. Plant extraction involves the extraction of 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione from plants, such as kiwi and papaya, using various solvents.

Scientific Research Applications

8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been extensively studied for its potential applications in scientific research. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has been shown to have antioxidant properties, which can protect against oxidative stress and prevent cellular damage. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has also been shown to have neuroprotective properties, which can protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione has also been shown to have cardioprotective properties, which can protect against cardiovascular diseases, such as heart failure and atherosclerosis.

properties

CAS RN

119623-72-2

Product Name

8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

2-methoxy-3,7-dimethyl-4,6-dipropyl-9H-pyrido[3,2-g]quinoline-5,8,10-trione

InChI

InChI=1S/C21H24N2O4/c1-6-8-12-10(3)20(26)22-16-14(12)18(24)15-13(9-7-2)11(4)21(27-5)23-17(15)19(16)25/h6-9H2,1-5H3,(H,22,26)

InChI Key

UPTAAVKOIJDMNU-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)C)OC)C

Canonical SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)C)OC)C

synonyms

8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione

Origin of Product

United States

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